![molecular formula C18H16Br4 B1397744 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene CAS No. 1001080-74-5](/img/structure/B1397744.png)
2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene
Overview
Description
2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene (TBTDHA) is a polybrominated aromatic hydrocarbon (PAH) that is used in a variety of scientific research applications. It is a white crystalline solid that is insoluble in water and has a molecular weight of 706.7 g/mol. TBTDHA is a member of the polybrominated aromatic hydrocarbons (PAHs) family, which are a group of organic compounds with multiple bromine substituents. PAHs are typically found in the environment and are known to be toxic and carcinogenic. TBTDHA is used as a model compound for the study of PAHs due to its unique structure and properties.
Scientific Research Applications
Organic Semiconducting Materials
Due to its poly-substituted oligoacene structure, this compound could be a key molecule in the development of new pentacenes, which are crucial in organic semiconducting materials .
Fluorescence Probing
Anthracene derivatives are known for their fluorescence properties. This compound could be used in materials science for fluorescence probing, which is essential in bioimaging and sensing applications .
Photochromic Systems
The photochromic behavior of anthracene derivatives makes them suitable for creating materials that change color when exposed to light. This compound could be used to develop new photochromic systems .
Chemical Trapping in Biological Systems
Anthracene derivatives can react with molecular singlet oxygen through the Diels–Alder reaction to form endoperoxides. This compound might serve as a chemical trap in biological systems to study reactive oxygen species .
Synthesis of New Poly-substituted Oligoacenes
The compound’s structure suggests it could be an intermediate in synthesizing new poly-substituted oligoacenes, which have applications in organic electronics .
Materials Chemistry
Given its structural complexity and bromine substituents, this compound could contribute to materials chemistry research, particularly in synthesizing new materials with unique electronic or optical properties .
Mechanism of Action
Target of Action
It is known that this compound is a derivative of anthracene, which is a polycyclic aromatic compound . Anthracene and its derivatives are known to interact with various biological targets, but the specific targets for this compound need further investigation.
Mode of Action
It is known that anthracene derivatives can interact with their targets through various mechanisms, such as intercalation into dna or binding to proteins
Biochemical Pathways
Anthracene and its derivatives are known to affect various biochemical pathways, including those involved in cell cycle regulation, dna repair, and apoptosis
Result of Action
Anthracene derivatives are known to have various effects at the molecular and cellular levels, including inducing dna damage, disrupting cell cycle progression, and triggering apoptosis
properties
IUPAC Name |
2,3,6,7-tetrabromo-9,9,10,10-tetramethylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Br4/c1-17(2)9-5-13(19)15(21)7-11(9)18(3,4)12-8-16(22)14(20)6-10(12)17/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVZGFISMOVSCSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=C(C=C2C(C3=CC(=C(C=C31)Br)Br)(C)C)Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Br4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731264 | |
Record name | 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene | |
CAS RN |
1001080-74-5 | |
Record name | 2,3,6,7-Tetrabromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80731264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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